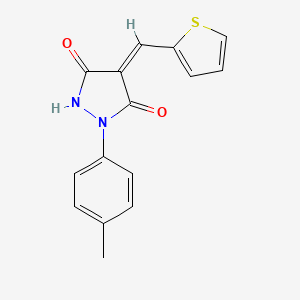
1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione, also known as MTDP, is a chemical compound that has been studied for its potential applications in scientific research. MTDP belongs to the class of pyrazolidinedione derivatives and has shown promising results in various research studies.
Mécanisme D'action
1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione exerts its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, leading to an increase in the levels of this neurotransmitter. This compound also acts as a dopamine receptor agonist, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione has several advantages for lab experiments, including its ease of synthesis and relatively low cost compared to other compounds with similar pharmacological properties. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione. One area of interest is the development of novel derivatives of this compound with improved pharmacological properties. Another area of interest is the investigation of the compound's potential effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, further studies are needed to explore the potential therapeutic effects of this compound in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis.
Méthodes De Synthèse
The synthesis of 1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione involves the reaction of 4-methylbenzaldehyde and 2-thiophenecarboxaldehyde with hydrazine hydrate in ethanol. The resulting product is then treated with acetic anhydride and sodium acetate to obtain this compound. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
1-(4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. The compound has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in the management of pain and inflammation.
Propriétés
IUPAC Name |
(4Z)-1-(4-methylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-10-4-6-11(7-5-10)17-15(19)13(14(18)16-17)9-12-3-2-8-20-12/h2-9H,1H3,(H,16,18)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUDZBXDLRTJFA-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-acetyl-4-(4-bromophenyl)-2-[(2-ethoxyethyl)thio]-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5036184.png)

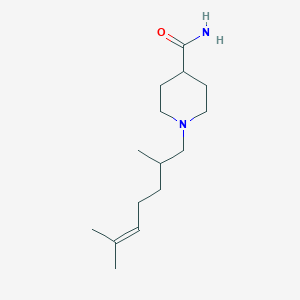
![N-(2-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5036203.png)
![N-[5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5036211.png)
![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5036219.png)
![4-(5-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B5036235.png)

![N-{4-[(2,2-diphenylacetyl)amino]phenyl}benzamide](/img/structure/B5036242.png)
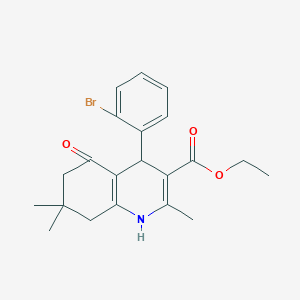
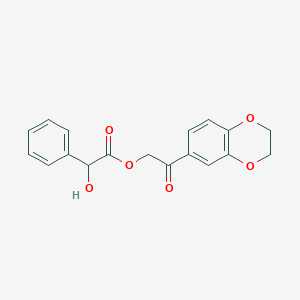
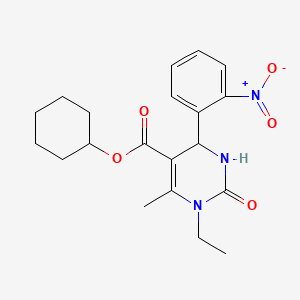
![5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-isobutyl-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5036280.png)
![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5036294.png)
